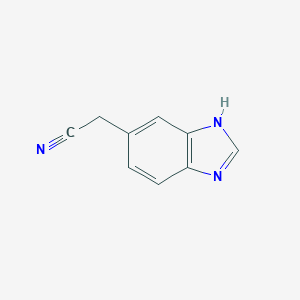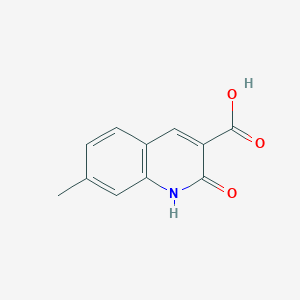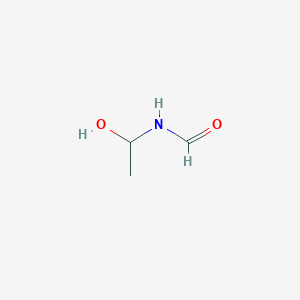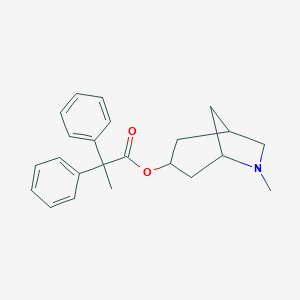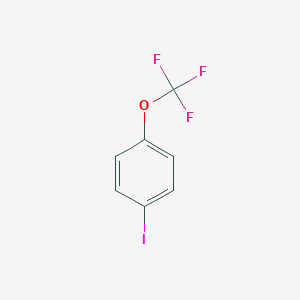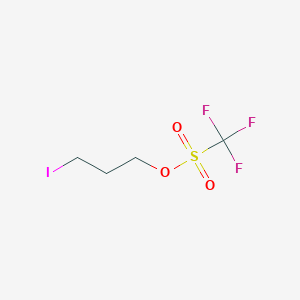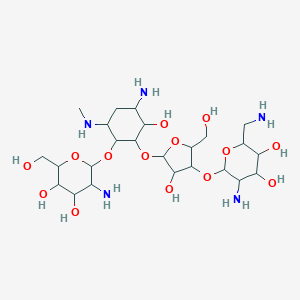
3-N-Methylparomomycin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-Methylparomomycin I is a synthetic aminoglycoside antibiotic that is derived from paromomycin. It is used for the treatment of various bacterial infections, including those caused by Gram-negative bacteria. The chemical structure of 3-N-Methylparomomycin I is similar to that of other aminoglycosides, and it has been found to have a unique mechanism of action that makes it effective against certain types of bacteria.
Aplicaciones Científicas De Investigación
Synthesis and Derivatization
- Daptomycin, an acidic lipopeptide similar in class to 3-N-Methylparomomycin I, has been studied for its potential in generating derivatives with improved therapeutic activity. The recombinant cyclization domain of the Streptomyces coelicolor nonribosomal peptide synthetase (NRPS) has been explored as a tool for creating daptomycin derivatives, which may offer insights into synthesizing 3-N-Methylparomomycin I derivatives (Grünewald et al., 2004).
Antimicrobial Activity
- Nanoparticles have been used to target bacteria, offering a potential application for 3-N-Methylparomomycin I in the form of nanoparticle incorporation to enhance its antibacterial potency (Wang et al., 2017).
- Solid lipid nanoparticles containing paromomycin have been developed to improve the dermal administration of the drug, demonstrating a method to potentially enhance the delivery and efficacy of 3-N-Methylparomomycin I (Ghadiri et al., 2011).
Biochemical Interactions
- Studies on the biochemical interactions of aminoglycoside antibiotics with N-methyl-D-aspartate (NMDA) receptors suggest potential neurological implications for 3-N-Methylparomomycin I, as its class shows both stimulatory and inhibitory properties at these receptors (Masuko et al., 1999).
Resistance Mechanisms
- Understanding the resistance mechanisms against aminoglycosides, such as the modification of 23S rRNA by rRNA methyltransferases, can provide insight into combating resistance to 3-N-Methylparomomycin I (Treede et al., 2003).
Propiedades
Número CAS |
106288-50-0 |
|---|---|
Nombre del producto |
3-N-Methylparomomycin I |
Fórmula molecular |
C24H47N5O14 |
Peso molecular |
629.7 g/mol |
Nombre IUPAC |
5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3 |
Clave InChI |
IXVXCXPQRNEULP-UHFFFAOYSA-N |
SMILES |
CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
SMILES canónico |
CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Sinónimos |
3-N-methylparomomycin I |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)

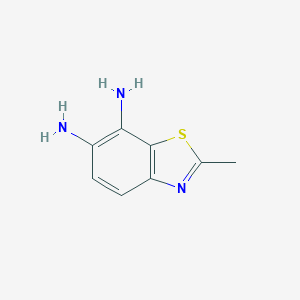
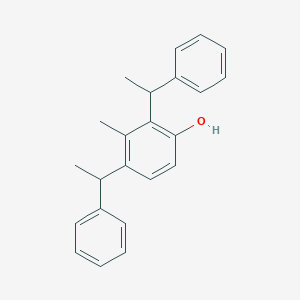
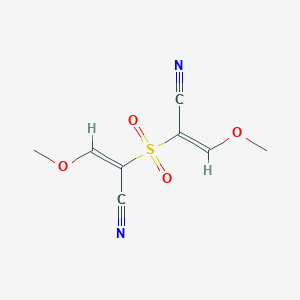
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
